N-(2-Chlorobenzyl)-N-methylpyridin-4-amine hydrochloride
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Overview
Description
N-(2-Chlorobenzyl)-N-methylpyridin-4-amine hydrochloride is an organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyridine ring substituted with a 2-chlorobenzyl group and a methylamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-N-methylpyridin-4-amine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with N-methylpyridin-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzyl)-N-methylpyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine or thiol derivatives.
Scientific Research Applications
N-(2-Chlorobenzyl)-N-methylpyridin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)-N-methylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorobenzyl)-N-methylpyridin-3-amine hydrochloride
- N-(2-Chlorobenzyl)-N-methylpyridin-2-amine hydrochloride
- N-(2-Chlorobenzyl)-N-methylpyridin-4-amine
Uniqueness
N-(2-Chlorobenzyl)-N-methylpyridin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H14Cl2N2 |
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Molecular Weight |
269.17 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylpyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C13H13ClN2.ClH/c1-16(12-6-8-15-9-7-12)10-11-4-2-3-5-13(11)14;/h2-9H,10H2,1H3;1H |
InChI Key |
FJBFHHGBDFLVFI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C2=CC=NC=C2.Cl |
Origin of Product |
United States |
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